3-Methyl-7-propylxanthine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-methyl-7-propylpurine-2,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N4O2/c1-3-4-13-5-10-7-6(13)8(14)11-9(15)12(7)2/h5H,3-4H2,1-2H3,(H,11,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHNVSFOURBQRPK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C=NC2=C1C(=O)NC(=O)N2C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50391374 | |

| Record name | 3-Methyl-7-propylxanthine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50391374 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55242-64-3 | |

| Record name | 3,7-Dihydro-3-methyl-7-propyl-1H-purine-2,6-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=55242-64-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Methyl-7-propylxanthine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50391374 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methyl-7-propylpurine-2,6-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.130.072 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Methyl-7-propylxanthine: Chemical Structure, Properties, and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Methyl-7-propylxanthine, a derivative of the purine base xanthine, is a significant chemical entity with applications in pharmaceutical research and development. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and known biological activities. It serves as a crucial intermediate in the synthesis of propentofylline, a therapeutic agent with neuroprotective and cognitive-enhancing properties. This document consolidates available data on its synthesis, potential pharmacological effects as an adenosine receptor modulator and phosphodiesterase inhibitor, and includes detailed, albeit generalized, experimental protocols relevant to its study.

Chemical Structure and Identification

This compound belongs to the xanthine family of compounds, characterized by a fused pyrimidinedione and imidazole ring system. The core xanthine structure is substituted with a methyl group at the N3 position and a propyl group at the N7 position of the purine ring.

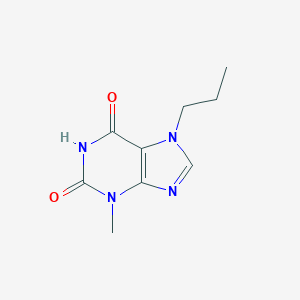

Caption: 2D structure of this compound.

Table 1: Chemical Identification

| Identifier | Value |

| IUPAC Name | 3-methyl-7-propyl-1H-purine-2,6(3H,7H)-dione |

| Synonyms | 3-Methyl-7-propyl-3,7-dihydro-1H-purine-2,6-dione |

| CAS Number | 55242-64-3 |

| Molecular Formula | C₉H₁₂N₄O₂ |

| Molecular Weight | 208.22 g/mol |

| InChI Key | MHNVSFOURBQRPK-UHFFFAOYSA-N |

| SMILES | CCCN1C=NC2=C1C(=O)NC(=O)N2C |

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below. These properties are essential for its handling, formulation, and in silico modeling.

Table 2: Physicochemical Properties

| Property | Value | Reference |

| Appearance | White to pale yellow crystalline powder | [1] |

| Melting Point | 250-252 °C | |

| Boiling Point | Not available | |

| Solubility | Not available | |

| logP | Not available | |

| pKa | Not available |

Synthesis

This compound is typically synthesized via the alkylation of 3-methylxanthine. A common synthetic route involves the reaction of 3-methylxanthine with a propyl halide, such as 1-bromopropane or 1-iodopropane, in the presence of a base.

Caption: General synthesis workflow for this compound.

Experimental Protocol: Synthesis of this compound (Illustrative)

This protocol is a generalized procedure based on common alkylation methods for xanthines.

Materials:

-

3-Methylxanthine

-

1-Bromopropane

-

Potassium carbonate (K₂CO₃) or Sodium hydroxide (NaOH)

-

Dimethylformamide (DMF) or a mixture of ethanol and water

-

Stirring apparatus

-

Heating mantle

-

Reaction vessel

-

Filtration apparatus

-

Recrystallization solvents

Procedure:

-

Dissolve 3-methylxanthine in the chosen solvent within the reaction vessel.

-

Add the base (e.g., potassium carbonate) to the solution with stirring.

-

Slowly add 1-bromopropane to the reaction mixture.

-

Heat the mixture to a specified temperature (e.g., 70-80 °C) and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

If a precipitate forms, filter the solid. If not, remove the solvent under reduced pressure.

-

Purify the crude product by recrystallization from a suitable solvent to obtain pure this compound.

Biological Activities and Mechanism of Action

As a xanthine derivative, this compound is predicted to exhibit biological activities similar to other members of this class, primarily as an antagonist of adenosine receptors and an inhibitor of phosphodiesterases (PDEs). These actions can modulate various physiological processes by influencing intracellular signaling pathways, particularly those involving cyclic adenosine monophosphate (cAMP).

Adenosine Receptor Antagonism

Adenosine receptors are G protein-coupled receptors that play crucial roles in the central nervous and cardiovascular systems. Xanthines like caffeine and theophylline are well-known non-selective adenosine receptor antagonists. The structural similarity of this compound suggests it may also bind to and inhibit these receptors, potentially leading to stimulatory effects.

Caption: Adenosine receptor signaling pathway and potential antagonism.

Phosphodiesterase (PDE) Inhibition

PDEs are enzymes that degrade cyclic nucleotides like cAMP and cGMP. By inhibiting PDEs, xanthines can increase the intracellular levels of these second messengers, leading to a range of cellular responses, including smooth muscle relaxation and anti-inflammatory effects. Propentofylline, a derivative of this compound, is known to be a non-selective PDE inhibitor.

Caption: Mechanism of potential phosphodiesterase inhibition.

Experimental Protocols for Biological Assays

The following are generalized protocols for assessing the biological activity of this compound. Specific parameters may need to be optimized for individual laboratory settings.

Adenosine Receptor Binding Assay

This assay determines the affinity of a compound for a specific adenosine receptor subtype.

Materials:

-

Cell membranes expressing the human adenosine receptor of interest (e.g., A₁, A₂A)

-

Radioligand specific for the receptor subtype (e.g., [³H]DPCPX for A₁, [³H]CGS 21680 for A₂A)

-

This compound

-

Non-specific binding control (e.g., theophylline)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Glass fiber filters

-

Scintillation counter

Procedure:

-

Prepare serial dilutions of this compound.

-

In a multi-well plate, combine the cell membranes, radioligand, and either buffer (for total binding), non-specific binding control, or the test compound.

-

Incubate to allow binding to reach equilibrium.

-

Rapidly filter the contents of each well through glass fiber filters to separate bound from unbound radioligand.

-

Wash the filters with ice-cold assay buffer.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate the specific binding and determine the IC₅₀ and Kᵢ values for this compound.

Phosphodiesterase (PDE) Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of a specific PDE isoform.

Materials:

-

Recombinant human PDE enzyme (e.g., PDE4)

-

[³H]-cAMP (radiolabeled substrate)

-

This compound

-

Assay buffer

-

Snake venom nucleotidase

-

Anion-exchange resin

-

Scintillation counter

Procedure:

-

Prepare serial dilutions of this compound.

-

In a multi-well plate, combine the PDE enzyme and the test compound or vehicle.

-

Initiate the reaction by adding [³H]-cAMP.

-

Incubate for a set time at a controlled temperature (e.g., 30°C).

-

Stop the reaction (e.g., by heat inactivation).

-

Add snake venom nucleotidase to convert the [³H]-AMP product to [³H]-adenosine.

-

Add an anion-exchange resin slurry to bind the unreacted [³H]-cAMP.

-

Centrifuge and measure the radioactivity of the supernatant containing [³H]-adenosine.

-

Calculate the percent inhibition and determine the IC₅₀ value for this compound.

Applications in Research and Drug Development

This compound serves as a valuable tool in several areas of scientific research:

-

Intermediate for Pharmaceutical Synthesis: Its primary documented use is as a key building block in the synthesis of propentofylline, a drug investigated for its therapeutic potential in cerebrovascular diseases and dementia.[2]

-

Pharmacological Research: As a potential modulator of adenosine receptors and phosphodiesterases, it can be used as a research tool to investigate the roles of these signaling pathways in various physiological and pathological conditions.[3]

-

Structure-Activity Relationship (SAR) Studies: It can be used as a reference compound in the development of novel xanthine-based drugs with improved potency and selectivity for specific adenosine receptor subtypes or PDE isoforms.

Conclusion

This compound is a xanthine derivative with significant potential in medicinal chemistry and pharmacology. While it is primarily recognized as a precursor to propentofylline, its structural features suggest inherent biological activity as an adenosine receptor antagonist and phosphodiesterase inhibitor. Further detailed investigation into its specific binding affinities, inhibitory concentrations, and effects on downstream signaling pathways is warranted to fully elucidate its pharmacological profile and potential therapeutic applications. The experimental frameworks provided in this guide offer a starting point for researchers to explore the properties of this intriguing molecule.

References

3-Methyl-7-propylxanthine CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

Core Compound Details: 3-Methyl-7-propylxanthine

This technical guide provides a comprehensive overview of this compound, a xanthine derivative of significant interest in pharmacological research and drug development. This document outlines its chemical properties, synthesis, and known biological activities, offering a valuable resource for professionals in the field.

Chemical and Physical Properties

This compound, also known as 3-methyl-7-propyl-1H-purine-2,6(3H,7H)-dione, is a synthetic derivative of xanthine. Its fundamental properties are summarized in the table below.

| Property | Value |

| CAS Number | 55242-64-3[1][2] |

| Molecular Formula | C₉H₁₂N₄O₂[1][2] |

| Molecular Weight | 208.22 g/mol [1][2] |

| Appearance | White to pale yellow crystalline powder[1] |

| Melting Point | 250-252 °C |

| Synonyms | 3-Methyl-7-n-propylxanthine, 3-methyl-7-propylpurine-2,6-dione |

Synthesis of this compound

Experimental Protocol: Alkylation of 3-Methylxanthine

This protocol is based on the common chemical synthesis strategy for N-alkylation of xanthines.

Materials:

-

3-Methylxanthine

-

1-Bromopropane (or 1-Iodopropane)

-

A suitable base (e.g., Potassium Carbonate (K₂CO₃), Sodium Hydride (NaH), or Sodium Hydroxide (NaOH))

-

A suitable solvent (e.g., Dimethylformamide (DMF), Acetonitrile, or Ethanol/Water mixture)

-

Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄) for acidification

-

Deionized water

-

Organic solvent for extraction (e.g., Ethyl acetate or Chloroform)

-

Drying agent (e.g., Anhydrous Sodium Sulfate or Magnesium Sulfate)

Procedure:

-

Deprotonation: In a round-bottom flask, dissolve 3-methylxanthine in the chosen solvent. Add the base portion-wise while stirring at room temperature. The reaction mixture may be heated to facilitate the deprotonation at the N7 position.

-

Alkylation: To the resulting solution, add 1-bromopropane (or 1-iodopropane) dropwise. The reaction is typically stirred at an elevated temperature (e.g., 70-80 °C) for several hours to overnight to ensure complete reaction.

-

Work-up: After the reaction is complete (monitored by Thin Layer Chromatography), the mixture is cooled to room temperature. If a solid precipitate (inorganic salt) is formed, it is removed by filtration.

-

Extraction: The solvent is removed under reduced pressure. The residue is then redissolved in water and acidified to a neutral or slightly acidic pH to precipitate the product. The aqueous layer is extracted with an organic solvent.

-

Purification: The combined organic layers are washed with brine, dried over an anhydrous drying agent, and the solvent is evaporated to yield the crude product.

-

Recrystallization: The crude this compound can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain a crystalline solid.

Biological Activity and Signaling Pathways

Xanthine and its derivatives are well-established as antagonists of adenosine receptors and inhibitors of phosphodiesterases (PDEs). These actions lead to a variety of physiological effects, making them valuable tools in pharmacology.

Adenosine Receptor Antagonism

This compound is expected to act as an antagonist at adenosine receptors (A₁, A₂ₐ, A₂ₑ, and A₃). Adenosine receptors are G-protein coupled receptors that, upon activation by adenosine, trigger intracellular signaling cascades. By blocking these receptors, xanthine derivatives can modulate a wide range of physiological processes, including neurotransmission, cardiac function, and inflammation.

dot

Caption: Adenosine Receptor Signaling Pathway and its Antagonism by this compound.

Phosphodiesterase (PDE) Inhibition

Xanthine derivatives are also known to inhibit phosphodiesterases, enzymes that degrade cyclic nucleotides like cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). By inhibiting PDEs, these compounds increase the intracellular levels of these second messengers, leading to various cellular responses, including smooth muscle relaxation and reduced inflammation.

Specific IC₅₀ values for this compound against different PDE isoforms are not well-documented in public literature. However, it is known to be an intermediate in the synthesis of propentofylline, a xanthine derivative that acts as a phosphodiesterase inhibitor. This suggests that this compound itself likely possesses PDE inhibitory activity.

dot

Caption: Phosphodiesterase (PDE) Signaling Pathway and its Inhibition by this compound.

Applications in Research and Drug Development

This compound serves as a valuable scaffold and intermediate in medicinal chemistry. Its primary known application is as a key precursor in the synthesis of propentofylline . Propentofylline is a xanthine derivative that has been investigated for its neuroprotective effects and potential therapeutic use in conditions such as dementia and stroke.

The structural and functional similarities of this compound to other biologically active xanthines, such as caffeine and theophylline, make it an interesting compound for further investigation in its own right. Its potential as a selective adenosine receptor antagonist or phosphodiesterase inhibitor warrants further exploration for the development of novel therapeutics targeting a range of disorders, including respiratory, cardiovascular, and neurological diseases.

Conclusion

This compound is a xanthine derivative with established chemical properties and a clear role as a synthetic intermediate. While specific quantitative data on its biological activity are limited in the public domain, its structural relationship to a class of well-characterized pharmacologically active molecules suggests its potential as a modulator of adenosine and phosphodiesterase signaling pathways. This technical guide provides a foundational understanding of this compound, intended to support further research and development efforts in the scientific community.

References

A Technical Guide to the Synthesis of 3-Methyl-7-propylxanthine from Uracil Precursors

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides an in-depth guide to the chemical synthesis of 3-Methyl-7-propylxanthine, a substituted purine derivative, utilizing uracil-based starting materials. The methodologies detailed herein are based on established principles of heterocyclic chemistry, primarily the Traube purine synthesis, and offer a comprehensive route for laboratory-scale production. This document includes detailed experimental protocols, tabulated quantitative data from analogous reactions, and visualizations of the synthetic pathway to facilitate understanding and replication by researchers in organic chemistry and drug development.

Introduction

Xanthine and its derivatives are a significant class of compounds in medicinal chemistry, with prominent members including caffeine and theophylline. These molecules often exhibit a range of pharmacological activities, including adenosine receptor antagonism. The synthesis of specifically substituted xanthines, such as this compound, is of interest for the development of novel therapeutic agents. The Traube purine synthesis, first reported in 1900, remains a cornerstone for the construction of the purine ring system from pyrimidine precursors and is the primary strategy discussed here.[1][2][3]

The overall synthetic strategy involves the construction of a 3-methylxanthine core from a uracil derivative, followed by the selective alkylation at the N7 position to introduce the propyl group.

Synthetic Pathway Overview

The synthesis of this compound from a uracil precursor can be conceptually divided into two main stages:

-

Formation of the 3-Methylxanthine Core: This stage follows the Traube purine synthesis route, starting from a 6-aminouracil derivative. It involves the introduction of a second amino group at the C5 position, followed by cyclization to form the imidazole ring of the xanthine structure.

-

N7-Alkylation: The final step involves the regioselective introduction of a propyl group at the N7 position of the 3-methylxanthine intermediate.

This pathway is illustrated in the workflow diagram below.

References

3-Methyl-7-propylxanthine: A Technical Guide to its Mechanism of Action in the Central Nervous System

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Methyl-7-propylxanthine is a xanthine derivative with potential modulatory effects on the central nervous system (CNS). Like other substituted xanthines, its primary mechanism of action is expected to involve the antagonism of adenosine receptors and the inhibition of phosphodiesterases (PDEs). While specific quantitative data for this compound is limited in publicly available literature, this guide synthesizes information from structurally related compounds to provide a comprehensive overview of its putative mechanisms, potential signaling pathways, and the experimental methodologies used to characterize such compounds.

Core Mechanisms of Action in the CNS

The pharmacological effects of xanthine derivatives in the central nervous system are primarily attributed to two main mechanisms:

-

Adenosine Receptor Antagonism: Methylxanthines are well-established antagonists of adenosine receptors, particularly the A1 and A2A subtypes, which are abundantly expressed in the brain.[1][2] Adenosine is a neuromodulator that generally exerts inhibitory effects on neuronal activity.[1] By blocking these receptors, xanthines can lead to increased neuronal firing and the release of various neurotransmitters, resulting in the characteristic stimulant effects.[2]

-

Phosphodiesterase (PDE) Inhibition: Xanthines can also inhibit various isoforms of phosphodiesterase, the enzymes responsible for the degradation of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[3][4] Inhibition of PDEs leads to an accumulation of these second messengers, which can modulate a wide range of cellular processes, including neurotransmission and inflammation.[3][5] The potency of xanthines as PDE inhibitors is often less than their affinity for adenosine receptors.[3]

Quantitative Data (Comparative Analysis)

Table 1: Comparative Adenosine Receptor Binding Affinities of Various Xanthine Derivatives

| Compound | N1-Substituent | N3-Substituent | N7-Substituent | C8-Substituent | A1 Ki (nM) | A2A Ki (nM) | A2B Ki (nM) | A3 Ki (nM) |

| Theophylline | Methyl | Methyl | H | H | 10,000 | 25,000 | >100,000 | >100,000 |

| Caffeine | Methyl | Methyl | Methyl | H | 25,000 | 15,000 | >100,000 | >100,000 |

| 1,3-Dipropylxanthine | Propyl | Propyl | H | H | 70 | 600 | - | - |

| 8-Phenyltheophylline | Methyl | Methyl | H | Phenyl | 12 | 8,400 | - | - |

| DPCPX | Propyl | Propyl | H | Cyclopentyl | 0.47 | 70 | - | - |

| DMPX | Propargyl | Methyl | Methyl | H | 2,200 | 730 | - | - |

Data compiled from multiple sources, showcasing the impact of substitutions on receptor affinity.[6][7] Note: Ki values can vary depending on the species and experimental conditions.

Table 2: Comparative Phosphodiesterase Inhibitory Activity of Various Xanthine Derivatives

| Compound | PDE1 IC50 (µM) | PDE2 IC50 (µM) | PDE3 IC50 (µM) | PDE4 IC50 (µM) | PDE5 IC50 (µM) |

| Theophylline | 200 | >1000 | 100 | 150 | 30 |

| Caffeine | 400 | >1000 | 200 | 400 | 50 |

| IBMX | 15 | 30 | 50 | 10 | 5 |

| Propentofylline | - | 20 | >100 | 10 | - |

Data compiled from multiple sources.[5][8] Note: IC50 values are dependent on the specific PDE isoform and assay conditions.

Based on structure-activity relationships, the 3-methyl and 7-propyl substitutions in this compound suggest it may exhibit moderate affinity for adenosine receptors, potentially with some selectivity, and likely possesses phosphodiesterase inhibitory activity. 7-monosubstituted xanthines have been reported to be potent adenosine receptor antagonists, with 7-propylxanthine showing some selectivity for the A1 receptor.[1] However, 1,7-disubstituted xanthines are generally considered weaker antagonists.[1]

Signaling Pathways

The antagonism of adenosine receptors by this compound would modulate key intracellular signaling cascades in the CNS.

Adenosine A1 Receptor Antagonism

A1 receptors are coupled to Gi/o proteins. Their activation by adenosine typically leads to the inhibition of adenylyl cyclase, resulting in decreased cAMP levels. By blocking this interaction, this compound would disinhibit adenylyl cyclase, leading to a relative increase in cAMP production.

Adenosine A2A Receptor Antagonism

A2A receptors are coupled to Gs/olf proteins and their activation stimulates adenylyl cyclase, leading to an increase in cAMP levels. Antagonism of A2A receptors by this compound would prevent this stimulation, resulting in lower cAMP levels than would be present in the presence of an A2A agonist.

Phosphodiesterase Inhibition

By inhibiting PDEs, this compound would prevent the breakdown of cAMP and cGMP, leading to their accumulation and subsequent activation of downstream effectors like protein kinase A (PKA) and protein kinase G (PKG).

Experimental Protocols

The characterization of a novel xanthine derivative like this compound typically involves a series of in vitro and in vivo experiments. Below are detailed methodologies for key assays.

Adenosine Receptor Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for specific adenosine receptor subtypes.

Materials:

-

Cell membranes expressing the human adenosine receptor of interest (e.g., from CHO or HEK293 cells).

-

Radioligand specific for the receptor subtype (e.g., [³H]DPCPX for A1, [³H]CGS 21680 for A2A).

-

This compound (test compound).

-

Non-specific binding control (e.g., a high concentration of a non-selective adenosine receptor agonist like NECA or antagonist like XAC).

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters (e.g., Whatman GF/B).

-

Scintillation cocktail and a liquid scintillation counter.

Procedure:

-

Prepare serial dilutions of this compound in the assay buffer.

-

In microcentrifuge tubes or a 96-well plate, add the following in order: assay buffer, the appropriate concentration of radioligand, and the cell membrane preparation.

-

For the determination of non-specific binding, add the non-specific binding control instead of the test compound.

-

Add the dilutions of this compound to the respective tubes/wells.

-

Incubate the mixture at room temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

-

Terminate the binding reaction by rapid filtration through the glass fiber filters using a cell harvester.

-

Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

-

Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding.

-

Determine the IC50 value from the concentration-response curve and calculate the Ki value using the Cheng-Prusoff equation.

Phosphodiesterase Inhibition Assay

Objective: To determine the inhibitory potency (IC50) of this compound against various PDE isoforms.

Materials:

-

Purified recombinant human PDE isoforms.

-

[³H]-cAMP or [³H]-cGMP as a substrate.

-

This compound (test compound).

-

Assay buffer (e.g., 40 mM Tris-HCl, pH 8.0, containing MgCl2 and DTT).

-

Snake venom nucleotidase.

-

Anion exchange resin (e.g., Dowex).

-

Scintillation cocktail and a liquid scintillation counter.

Procedure:

-

Prepare serial dilutions of this compound in the assay buffer.

-

In reaction tubes, add the assay buffer, the PDE enzyme preparation, and the dilutions of this compound.

-

Pre-incubate the mixture at 30°C for 10 minutes.

-

Initiate the reaction by adding the [³H]-cAMP or [³H]-cGMP substrate.

-

Incubate the reaction at 30°C for a defined period (e.g., 20-30 minutes).

-

Terminate the reaction by boiling or adding a stop solution.

-

Add snake venom nucleotidase to convert the resulting [³H]-5'-AMP or [³H]-5'-GMP to [³H]-adenosine or [³H]-guanosine.

-

Separate the charged, unhydrolyzed substrate from the uncharged nucleoside product using an anion-exchange resin.

-

Quantify the amount of [³H]-adenosine or [³H]-guanosine in the supernatant by liquid scintillation counting.

-

Calculate the percentage of inhibition at each concentration of this compound and determine the IC50 value from the concentration-response curve.

Conclusion

This compound, as a member of the xanthine family, is anticipated to exert its effects on the central nervous system primarily through the antagonism of adenosine A1 and A2A receptors and the inhibition of phosphodiesterase enzymes. While direct quantitative data for this specific compound is sparse, the provided comparative data and detailed experimental protocols offer a robust framework for its further investigation and characterization. The elucidation of its precise pharmacological profile will be crucial for understanding its potential as a CNS modulator and for the development of novel therapeutic agents. Future research should focus on conducting the described assays to determine the specific Ki and IC50 values for this compound to fully understand its mechanism of action.

References

- 1. researchgate.net [researchgate.net]

- 2. [PDF] Adenosine receptors and behavioral actions of methylxanthines. | Semantic Scholar [semanticscholar.org]

- 3. Adenosine receptor-blocking xanthines as inhibitors of phosphodiesterase isozymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Xanthines and Phosphodiesterase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Phosphodiesterase inhibitory profile of some related xanthine derivatives pharmacologically active on the peripheral microcirculation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Xanthine derivatives as antagonists at A1 and A2 adenosine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pnas.org [pnas.org]

- 8. Synergistic interactions between selective pharmacological inhibitors of phosphodiesterase isozyme families PDE III and PDE IV to attenuate proliferation of rat vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Adenosine Receptor Antagonism of 3-Methyl-7-propylxanthine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the pharmacological profile of 3-Methyl-7-propylxanthine as an antagonist of adenosine receptors. This compound, a derivative of the xanthine chemical class, is recognized for its potential applications in pharmacology, particularly in the modulation of the central nervous system.[1] Like other methylxanthines, its mechanism of action is primarily attributed to the blockade of adenosine receptors. This document collates available quantitative data on its binding affinity and functional antagonism, details relevant experimental methodologies, and visualizes key signaling pathways and workflows to support further research and drug development endeavors.

Introduction to this compound and Adenosine Receptors

This compound belongs to the methylxanthine family, which includes well-known compounds like caffeine and theophylline. These molecules act as competitive antagonists at adenosine receptors, a class of G protein-coupled receptors (GPCRs) that are crucial in regulating a wide array of physiological processes. There are four subtypes of adenosine receptors: A₁, A₂ₐ, A₂ₑ, and A₃. The A₁ and A₃ receptors are primarily coupled to inhibitory G proteins (Gᵢ/ₒ), leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP), while the A₂ₐ and A₂ₑ receptors are coupled to stimulatory G proteins (Gₛ), which increase cAMP levels.[2][3] The antagonism of these receptors by methylxanthines is responsible for their stimulant effects on the central nervous, cardiovascular, and respiratory systems.

Quantitative Pharmacological Data

The following table summarizes the available quantitative data for the binding affinity (Kᵢ) of this compound and related xanthine compounds at the A₁ and A₂ₐ adenosine receptor subtypes. Data for this compound is limited in publicly available literature; therefore, data for structurally similar compounds are provided for comparative context.

Table 1: Binding Affinities (Kᵢ, µM) of Xanthine Derivatives at Adenosine Receptors

| Compound | A₁ Receptor Kᵢ (µM) | A₂ₐ Receptor Kᵢ (µM) | Selectivity (A₁/A₂ₐ) |

| This compound | Data Not Available | Data Not Available | - |

| Theophylline | 14 | 19 | 0.74 |

| Caffeine | 41 | 43 | 0.95 |

| 7-Propylxanthine | ~10-fold selective for A₁ | - | ~10 |

Note: The Kᵢ values for theophylline and caffeine are presented to provide a general reference for the potency of methylxanthines at adenosine receptors. 7-Propylxanthine is noted to have about a 10-fold selectivity for the A₁ adenosine receptor.[4]

Signaling Pathways

The antagonism of adenosine receptors by this compound blocks the downstream signaling cascades initiated by adenosine. The following diagrams illustrate the canonical signaling pathways for the A₁ and A₂ₐ adenosine receptors.

Caption: A₁ Adenosine Receptor Signaling Pathway.

Caption: A₂ₐ Adenosine Receptor Signaling Pathway.

Experimental Protocols

The following sections detail standardized protocols for radioligand binding and functional assays to characterize the antagonist properties of compounds like this compound at adenosine receptors.

Radioligand Binding Assay (Competitive Inhibition)

This assay determines the binding affinity (Kᵢ) of a test compound by measuring its ability to displace a radiolabeled ligand from the receptor.

Materials:

-

Cell membranes expressing the adenosine receptor subtype of interest (e.g., from CHO or HEK293 cells)

-

Radiolabeled antagonist (e.g., [³H]DPCPX for A₁ receptors, [³H]CGS 21680 for A₂ₐ receptors)

-

Unlabeled test compound (this compound)

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)

-

Glass fiber filters

-

Scintillation cocktail and counter

Procedure:

-

Membrane Preparation: Homogenize cells expressing the target receptor in a lysis buffer and pellet the membranes via centrifugation. Wash the pellet and resuspend in binding buffer.

-

Assay Setup: In a 96-well plate, combine the cell membrane preparation, a fixed concentration of the radiolabeled ligand, and varying concentrations of the unlabeled test compound.

-

Incubation: Incubate the plate to allow the binding reaction to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate bound from unbound radioligand.

-

Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity.

-

Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound to determine the IC₅₀ value. Calculate the Kᵢ value using the Cheng-Prusoff equation.

Caption: Radioligand Binding Assay Workflow.

cAMP Functional Assay (Antagonist Mode)

This assay measures the ability of a test compound to block the agonist-induced modulation of intracellular cAMP levels.

Materials:

-

Whole cells expressing the adenosine receptor subtype of interest

-

Adenosine receptor agonist (e.g., NECA)

-

Test compound (this compound)

-

cAMP detection kit (e.g., HTRF-based)

-

Cell culture medium and plates

Procedure:

-

Cell Seeding: Seed cells expressing the target receptor into a multi-well plate and culture overnight.

-

Compound Addition: Pre-incubate the cells with varying concentrations of the test compound.

-

Agonist Stimulation: Add a fixed concentration of an adenosine receptor agonist to stimulate (for A₂ receptors) or inhibit (for A₁ receptors) adenylyl cyclase.

-

Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration using a suitable detection method, such as HTRF.

-

Data Analysis: Plot the cAMP levels against the log concentration of the test compound to determine the IC₅₀ value, representing the concentration at which the compound inhibits 50% of the agonist's effect.

Caption: cAMP Functional Assay Workflow.

Conclusion

This compound is a xanthine derivative with expected antagonist activity at adenosine receptors. While specific quantitative data for this compound are not extensively available, the provided experimental protocols and comparative data for related compounds offer a solid foundation for its further pharmacological characterization. The detailed methodologies and signaling pathway diagrams in this guide are intended to facilitate future research into the therapeutic potential of this compound and other novel adenosine receptor modulators.

References

- 1. mdpi.com [mdpi.com]

- 2. Adenosine-A2A Receptor Pathway in Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Functional efficacy of adenosine A2A receptor agonists is positively correlated to their receptor residence time - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Role of adenosine A2a receptor in cancers and autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]

Phosphodiesterase Inhibition by 3-Methyl-7-propylxanthine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the phosphodiesterase (PDE) inhibitory activity of the xanthine derivative, 3-Methyl-7-propylxanthine. While specific quantitative data on the inhibitory potency (IC50 values) of this compound against various PDE isoforms is not extensively available in publicly accessible literature, this document synthesizes the existing knowledge on alkylxanthines as a class of PDE inhibitors. It outlines the general mechanisms of action, details common experimental protocols for assessing PDE inhibition, and presents the relevant signaling pathways. This guide serves as a foundational resource for researchers investigating the therapeutic potential of this compound and other related compounds.

Introduction to Phosphodiesterases and Xanthine Inhibitors

Phosphodiesterases (PDEs) are a superfamily of enzymes that play a critical role in intracellular signal transduction by hydrolyzing the second messengers, cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). By regulating the levels of these cyclic nucleotides, PDEs modulate a vast array of physiological processes, including inflammation, smooth muscle relaxation, cardiac contractility, and neuronal signaling. The PDE superfamily is divided into 11 distinct families (PDE1-PDE11), each with multiple isoforms, exhibiting different substrate specificities (cAMP, cGMP, or both) and tissue distribution. This diversity makes PDEs attractive targets for therapeutic intervention in a wide range of diseases.

Methylxanthines, such as caffeine and theophylline, are well-known non-selective PDE inhibitors.[1] Their pharmacological effects are often attributed to a combination of PDE inhibition and adenosine receptor antagonism.[2] The general structure of xanthine has been a foundational scaffold for the development of more potent and selective PDE inhibitors.[3] Structure-activity relationship (SAR) studies on alkylxanthines have revealed that modifications at various positions of the xanthine ring can significantly influence their inhibitory potency and selectivity for different PDE isoforms.[4]

Quantitative Data on Phosphodiesterase Inhibition

A thorough review of the scientific literature did not yield specific IC50 values for the inhibition of various phosphodiesterase isoforms by this compound. However, to provide a relevant context, the following table summarizes the inhibitory activities of structurally related alkylxanthines against different PDE isozymes. This data is crucial for understanding the potential selectivity profile of xanthine derivatives.

Table 1: Inhibitory Activity (IC50) of Selected Xanthine Derivatives against Phosphodiesterase Isozymes

| Compound | PDE1 (µM) | PDE2 (µM) | PDE3 (µM) | PDE4 (µM) | PDE5 (µM) | Reference |

| 1,3-Diethyl-8-phenylxanthine | >100 | >100 | >100 | 10 | >100 | [2] |

| 1,3-Dipropyl-8-cyclopentylxanthine | >100 | >100 | >100 | 10 | >100 | [2] |

| 1,3-Dipropyl-7-methylxanthine | >100 | >100 | >100 | >100 | >100 | [2] |

| Theophylline | 1300 | 350 | 150 | 100 | 200 | General Literature |

| Caffeine | 2000 | 500 | 400 | 200 | 300 | General Literature |

Note: The data for Theophylline and Caffeine are approximate values from general pharmacology resources and are intended for comparative purposes. The IC50 values for 1,3-Diethyl-8-phenylxanthine, 1,3-Dipropyl-8-cyclopentylxanthine, and 1,3-Dipropyl-7-methylxanthine are from a specific study and indicate their relative potencies.[2] The absence of data for this compound highlights a gap in the current research landscape.

Signaling Pathways and Experimental Workflows

Phosphodiesterase Signaling Pathway

The canonical signaling pathway involving phosphodiesterase inhibition is depicted below. Inhibition of PDE leads to an accumulation of cyclic nucleotides (cAMP or cGMP), which in turn activates downstream effectors like Protein Kinase A (PKA) or Protein Kinase G (PKG), leading to a cellular response.

Experimental Workflow for PDE Inhibition Assay

A common method to determine the inhibitory activity of a compound against a specific PDE isoform is the fluorescence polarization (FP)-based assay. The general workflow for this type of experiment is illustrated below.

Detailed Experimental Protocols

The following provides a generalized protocol for a fluorescence polarization-based phosphodiesterase inhibition assay, which can be adapted for testing compounds like this compound against various PDE isoforms.

Materials and Reagents

-

Recombinant human PDE enzyme (specific isoform of interest)

-

Fluorescently labeled substrate (e.g., FAM-cAMP or FAM-cGMP)

-

PDE assay buffer (e.g., 10 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 0.1 mg/mL BSA)

-

This compound (test compound)

-

Known potent PDE inhibitor for the specific isoform (positive control)

-

DMSO (for compound dilution)

-

Binding agent (e.g., specific antibody or beads that bind the fluorescent monophosphate product)

-

384-well, low-volume, black microplates

-

Microplate reader capable of measuring fluorescence polarization

Assay Procedure

-

Compound Preparation:

-

Prepare a stock solution of this compound in 100% DMSO (e.g., 10 mM).

-

Perform serial dilutions of the stock solution in DMSO to create a concentration gradient (e.g., 10-point, 3-fold dilutions).

-

Further dilute the compound dilutions in PDE assay buffer to the final desired concentrations. The final DMSO concentration in the assay should be kept low (e.g., <1%) to avoid solvent effects.

-

-

Assay Plate Setup:

-

Add a small volume (e.g., 5 µL) of the diluted this compound, positive control inhibitor, and a vehicle control (assay buffer with the same final DMSO concentration) to the appropriate wells of the 384-well microplate.

-

-

Enzyme Addition and Incubation:

-

Add the diluted PDE enzyme solution (e.g., 5 µL) to all wells.

-

Incubate the plate at room temperature for 15-30 minutes to allow the inhibitor to bind to the enzyme.

-

-

Reaction Initiation and Incubation:

-

Initiate the enzymatic reaction by adding the fluorescently labeled substrate solution (e.g., 10 µL) to all wells.

-

Incubate the plate at room temperature or 37°C for a predetermined time (e.g., 60 minutes). This incubation time should be optimized to ensure the reaction is in the linear range.

-

-

Reaction Termination and Signal Detection:

-

Stop the reaction by adding the binding agent (e.g., 10 µL) to all wells.

-

Incubate the plate for at least 30 minutes at room temperature to allow the binding to reach equilibrium.

-

Measure the fluorescence polarization on a compatible microplate reader.

-

Data Analysis

-

The fluorescence polarization values are used to calculate the percentage of inhibition for each concentration of this compound.

-

The percent inhibition is calculated using the following formula: % Inhibition = 100 * (1 - [(FP_sample - FP_background) / (FP_no_inhibitor - FP_background)]) where FP_sample is the fluorescence polarization of the well with the inhibitor, FP_background is the fluorescence polarization of a well without enzyme, and FP_no_inhibitor is the fluorescence polarization of the well with enzyme but no inhibitor.

-

The IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Logical Relationships: Selectivity Profile

The selectivity of a PDE inhibitor is a critical determinant of its therapeutic potential and side-effect profile. A diagram illustrating the logical relationship of a hypothetical selectivity profile for a xanthine derivative is presented below. This would be populated with actual data for this compound once it becomes available.

Conclusion and Future Directions

This compound, as a member of the alkylxanthine class of compounds, holds potential as a phosphodiesterase inhibitor. However, a significant gap exists in the scientific literature regarding its specific inhibitory potency and selectivity against the various PDE isoforms. The experimental protocols and signaling pathway information provided in this guide offer a framework for researchers to systematically evaluate the pharmacological profile of this compound.

Future research should focus on:

-

Comprehensive Screening: Determining the IC50 values of this compound against a full panel of PDE isoforms (PDE1-11) to establish its selectivity profile.

-

Structure-Activity Relationship Studies: Synthesizing and testing analogs of this compound to understand the structural determinants of its potency and selectivity.

-

Cell-Based Assays: Evaluating the effects of this compound on intracellular cAMP and cGMP levels in various cell types to confirm its mechanism of action in a physiological context.

-

In Vivo Studies: Investigating the pharmacokinetic and pharmacodynamic properties of this compound in animal models to assess its therapeutic potential for relevant disease states.

By addressing these research questions, the scientific community can gain a clearer understanding of the potential of this compound as a pharmacological tool and a lead compound for drug development.

References

- 1. Structure-Bioactivity Relationships of Methylxanthines: Trying to Make Sense of All the Promises and the Drawbacks - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Adenosine receptor-blocking xanthines as inhibitors of phosphodiesterase isozymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Inhibition of cyclic nucleotide phosphodiesterases by methylxanthines and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Alkylxanthines as adenosine receptor antagonists and membrane phosphodiesterase inhibitors in central nervous tissue: evaluation of structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Pharmacological Profile of 3-Methyl-7-propylxanthine: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methyl-7-propylxanthine is a synthetic xanthine derivative that belongs to a class of compounds known for their diverse pharmacological activities, most notably as antagonists of adenosine receptors and inhibitors of phosphodiesterase (PDE) enzymes. While less extensively studied than its close analogs like caffeine and theophylline, this compound holds potential as a research tool and a scaffold for the development of novel therapeutics. This technical guide provides a comprehensive overview of the available, albeit limited, pharmacological information on this compound, focusing on its anticipated molecular interactions and physiological effects. Due to a scarcity of direct experimental data for this specific compound in publicly available literature, this guide also draws upon the well-established pharmacology of structurally related xanthines to infer its likely profile.

Core Pharmacological Profile

The pharmacological actions of xanthine derivatives are primarily mediated through two key mechanisms: antagonism of adenosine receptors and inhibition of phosphodiesterase enzymes. It is highly probable that this compound exhibits activity at both of these targets.

Adenosine Receptor Antagonism

Adenosine receptors are a class of G protein-coupled receptors (GPCRs) that are ubiquitously expressed and play a crucial role in regulating a wide range of physiological processes. There are four main subtypes of adenosine receptors: A₁, A₂A, A₂B, and A₃. Xanthines, including this compound, are structurally similar to adenosine and can act as competitive antagonists at these receptors. The affinity for each receptor subtype is influenced by the nature and position of the substituents on the xanthine core.

Phosphodiesterase Inhibition

Phosphodiesterases are a superfamily of enzymes that hydrolyze the second messengers cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), thereby regulating intracellular signaling pathways. By inhibiting PDEs, xanthines can increase the intracellular levels of cAMP and cGMP, leading to a variety of cellular responses.

It is plausible that this compound acts as a non-selective inhibitor of various PDE isoforms. The potency of inhibition (IC₅₀ values) would likely vary across the different PDE families. Quantitative data on the inhibitory activity of this compound against specific PDE isoforms is currently lacking in published research.

Quantitative Pharmacological Data

A comprehensive search of scientific databases did not yield specific quantitative data for the binding affinity of this compound to adenosine receptor subtypes or its inhibitory potency against phosphodiesterase isoforms. The following tables are presented as templates to be populated as experimental data becomes available.

Table 1: Adenosine Receptor Binding Affinity of this compound (Hypothetical)

| Receptor Subtype | Kᵢ (nM) |

| A₁ | Data not available |

| A₂A | Data not available |

| A₂B | Data not available |

| A₃ | Data not available |

Table 2: Phosphodiesterase Inhibitory Activity of this compound (Hypothetical)

| PDE Isoform | IC₅₀ (µM) |

| PDE1 | Data not available |

| PDE2 | Data not available |

| PDE3 | Data not available |

| PDE4 | Data not available |

| PDE5 | Data not available |

Experimental Protocols

The following are generalized experimental protocols that could be employed to determine the pharmacological profile of this compound.

Radioligand Binding Assay for Adenosine Receptors

Objective: To determine the binding affinity (Kᵢ) of this compound for adenosine receptor subtypes.

Methodology:

-

Membrane Preparation: Cell membranes expressing the specific human adenosine receptor subtype (A₁, A₂A, A₂B, or A₃) are prepared from cultured cells or tissue homogenates.

-

Binding Reaction: A constant concentration of a specific radioligand for the target receptor (e.g., [³H]DPCPX for A₁, [³H]CGS 21680 for A₂A) is incubated with the cell membranes in the presence of increasing concentrations of this compound.

-

Incubation: The reaction mixture is incubated at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium.

-

Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand. Unbound radioligand is washed away.

-

Quantification: The amount of radioactivity on the filters is measured using a scintillation counter.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The Kᵢ value is then calculated using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

Phosphodiesterase Inhibition Assay

Objective: To determine the inhibitory potency (IC₅₀) of this compound against various PDE isoforms.

Methodology:

-

Enzyme and Substrate Preparation: Recombinant human PDE enzymes for the desired isoforms are used. The substrate, either [³H]cAMP or [³H]cGMP, is prepared at a concentration below its Kₘ value for the specific enzyme.

-

Inhibition Reaction: The PDE enzyme is incubated with the radiolabeled substrate in the presence of increasing concentrations of this compound.

-

Incubation: The reaction is carried out at 37°C for a predetermined time, ensuring that the substrate hydrolysis does not exceed 20%.

-

Reaction Termination: The reaction is stopped by the addition of a stop buffer or by heat inactivation.

-

Product Separation: The radiolabeled product ([³H]AMP or [³H]GMP) is converted to [³H]adenosine or [³H]guanosine by the addition of a nucleotidase. The unreacted substrate is then separated from the product using anion-exchange chromatography.

-

Quantification: The amount of radioactivity in the product fraction is measured by scintillation counting.

-

Data Analysis: The concentration of this compound that causes 50% inhibition of the PDE activity (IC₅₀) is calculated from the concentration-response curve.

Signaling Pathways and Logical Relationships

The anticipated mechanisms of action of this compound suggest its involvement in key cellular signaling pathways.

Caption: Adenosine Receptor Antagonism by this compound.

Caption: Phosphodiesterase Inhibition by this compound.

Caption: General Experimental Workflow for Pharmacological Characterization.

Conclusion and Future Directions

This compound is a xanthine derivative with a pharmacological profile that is predicted to include antagonism of adenosine receptors and inhibition of phosphodiesterase enzymes. While it is utilized as an intermediate in the synthesis of other pharmaceuticals and in research on caffeine derivatives, there is a notable absence of direct, quantitative pharmacological data for this specific compound in the public domain. The information and protocols provided in this guide are based on the established pharmacology of the broader xanthine class and serve as a framework for future investigation. Further research is warranted to elucidate the precise binding affinities and inhibitory potencies of this compound, which will be crucial for understanding its potential therapeutic applications and for its use as a selective pharmacological tool. The generation of such data will allow for a more definitive characterization of its signaling pathway modulation and overall physiological effects.

In Vitro Profile of 3-Methyl-7-propylxanthine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Methyl-7-propylxanthine is a synthetic xanthine derivative with potential pharmacological activities stemming from its structural similarity to naturally occurring methylxanthines like caffeine and theophylline. This technical guide provides a comprehensive overview of the in vitro pharmacology of this compound, focusing on its primary mechanisms of action: adenosine receptor antagonism and phosphodiesterase (PDE) inhibition. Due to the limited availability of specific quantitative data for this compound, this guide incorporates data from structurally related compounds to provide a representative pharmacological profile. Detailed experimental protocols for key in vitro assays are provided, along with visualizations of the core signaling pathways and experimental workflows to support further research and drug development efforts.

Core Mechanisms of Action

The in vitro effects of this compound are primarily attributed to two main molecular mechanisms:

-

Adenosine Receptor Antagonism: Xanthine derivatives are well-established antagonists of adenosine receptors (A1, A2A, A2B, and A3), which are G protein-coupled receptors involved in a wide range of physiological processes. By blocking these receptors, this compound can modulate downstream signaling cascades. The substitution pattern on the xanthine core, including the methyl group at position 3 and the propyl group at position 7, influences the affinity and selectivity for the different adenosine receptor subtypes.

-

Phosphodiesterase (PDE) Inhibition: this compound can also act as an inhibitor of phosphodiesterase enzymes. PDEs are responsible for the degradation of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), which are crucial second messengers in numerous cellular signaling pathways. Inhibition of PDEs leads to an increase in intracellular levels of these cyclic nucleotides, resulting in the activation of downstream effectors like protein kinase A (PKA) and protein kinase G (PKG).

Quantitative Pharmacological Data

Table 1: Representative Adenosine Receptor Binding Affinities of Xanthine Derivatives

| Compound | A1 Ki (nM) | A2A Ki (nM) | A2B Ki (nM) | A3 Ki (nM) |

| Theophylline | 13,000 | 25,000 | 14,000 | >100,000 |

| Caffeine | 26,000 | 45,000 | 13,000 | >100,000 |

| Enprofylline (3-Propylxanthine) | >100,000 | >100,000 | 4,730 | >100,000 |

| 1,3-Dipropyl-7-methylxanthine | 110 | 30 | - | - |

Note: Data for Theophylline, Caffeine, and Enprofylline are for human receptors. Data for 1,3-Dipropyl-7-methylxanthine is for rat receptors. The affinity of xanthines can vary between species.

Table 2: Representative Phosphodiesterase Inhibition (IC50) of Xanthine Derivatives

| Compound | PDE1 (μM) | PDE2 (μM) | PDE3 (μM) | PDE4 (μM) | PDE5 (μM) |

| Theophylline | >100 | >100 | 170 | 100 | 350 |

| Caffeine | 1200 | >1000 | 470 | 430 | >1000 |

| IBMX (3-isobutyl-1-methylxanthine) | 30 | 50 | 20 | 10 | 8 |

| Propentofylline (a 1-(5'-oxohexyl) derivative of this compound) | >100 | 20 | >100 | 50 | - |

Note: These values are indicative and can vary depending on the specific assay conditions and enzyme source.

Signaling Pathways

The biological effects of this compound are mediated through its interaction with adenosine receptors and phosphodiesterases, which in turn modulate key intracellular signaling pathways.

In Vivo Effects of 3-Methyl-7-propylxanthine and its Analogs in Animal Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct in vivo research on 3-Methyl-7-propylxanthine is limited in publicly available literature. This guide focuses on the well-documented in vivo effects of a close structural analog, 1-(5'-oxohexyl)-3-methyl-7-propylxanthine (HWA 285) , which serves as a valuable proxy for understanding the potential physiological actions of this class of compounds. The mechanisms of action discussed, primarily adenosine signaling modulation and phosphodiesterase inhibition, are common to many methylxanthine derivatives and provide a strong theoretical framework for predicting the effects of this compound.

Cardiovascular and Hemodynamic Effects of 1-(5'-oxohexyl)-3-methyl-7-propylxanthine (HWA 285)

In vivo studies in canine and rabbit models have demonstrated significant cardiovascular and hemodynamic effects of HWA 285. The primary actions observed are increased cardiac performance and vasodilation, leading to changes in blood pressure and regional blood flow.

Quantitative Data Summary

The following tables summarize the key quantitative findings from a study investigating the intravenous administration of HWA 285 in dogs and rabbits[1].

Table 1: Hemodynamic Effects of HWA 285 in Dogs

| Parameter | Dose of HWA 285 (mg/kg, IV) | Percentage Change from Baseline |

| Cardiac Output | Not Specified | Increased |

| dP/dt max | Not Specified | Increased |

| Heart Rate | Not Specified | Increased |

| Blood Pressure | Not Specified | Slightly Decreased |

| Total Peripheral Resistance | Not Specified | Decreased |

Table 2: Dose-Dependent Effects of HWA 285 on Regional Blood Flow and Peripheral Resistance in Rabbits

| Parameter | Dose of HWA 285 (mg/kg, IV) | Change in Blood Flow | Change in Peripheral Resistance |

| Heart | 0.3 | Increased | Decreased |

| 1.0 | Increased | Decreased | |

| 3.0 | Increased | 2.5-fold Decrease | |

| Brain | 0.3 | Increased | Decreased |

| 1.0 | Increased | Decreased | |

| 3.0 | Increased | 2-fold Decrease | |

| Skeletal Muscle | 0.3 | Increased | Decreased |

| 1.0 | Increased | Decreased | |

| 3.0 | Increased | 4-fold Decrease |

Experimental Protocols

Cardiovascular and Regional Blood Flow Studies in Dogs and Rabbits

This section details the methodology employed in the key in vivo study of HWA 285[1].

Animal Models:

-

Beagle dogs of both sexes.

-

Rabbits of both sexes.

Anesthesia and Surgical Preparation:

-

Animals were anesthetized to maintain a stable physiological state.

-

Catheters were inserted for intravenous drug administration and for monitoring hemodynamic parameters such as blood pressure and heart rate.

-

For cardiac performance measurements in dogs, a catheter was placed in the left ventricle to measure dP/dt max (an indicator of myocardial contractility).

Drug Administration:

-

HWA 285 was administered intravenously.

-

A dose-response relationship was established by administering doses of 0.3, 1.0, and 3.0 mg/kg.

Measurement of Hemodynamic Parameters:

-

Cardiac output was measured to assess overall heart performance.

-

Blood pressure was continuously monitored.

-

Heart rate was recorded throughout the experiment.

-

Total peripheral resistance was calculated from the blood pressure and cardiac output.

Measurement of Regional Blood Flow:

-

Regional blood flow was determined using the radioactive microsphere technique.

-

15 µm labeled microspheres were injected into the left atrium.

-

The distribution of these microspheres in different organs (heart, brain, skeletal muscle) was quantified to determine the regional blood flow.

Potential Mechanisms of Action and Signaling Pathways

The in vivo effects of HWA 285 and, by extension, likely this compound, are believed to be mediated through two primary mechanisms common to methylxanthines: modulation of adenosine signaling and inhibition of phosphodiesterase enzymes.

Modulation of Adenosine Signaling

One key study suggests that HWA 285 enhances the effects of adenosine by inhibiting its cellular uptake[2][3]. This would lead to higher extracellular concentrations of adenosine, potentiating its effects on adenosine receptors.

Phosphodiesterase (PDE) Inhibition

Methylxanthines are well-known inhibitors of phosphodiesterase (PDE) enzymes. By inhibiting PDEs, these compounds prevent the breakdown of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), leading to an accumulation of these second messengers and subsequent activation of downstream signaling pathways.

Experimental Workflow for In Vivo Assessment

The following diagram outlines a general workflow for the in vivo characterization of a compound like this compound, based on standard pharmacological practices.

References

- 1. The effect of a xanthine derivative, 1-(5' oxohexyl)-3-methyl-7-propylxanthine (HWA 285), on heart performance and regional blood flow in dogs and rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The xanthine derivative 1-(5'-oxohexyl)-3-methyl-7-propyl xanthine (HWA 285) enhances the actions of adenosine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. colab.ws [colab.ws]

3-Methyl-7-propylxanthine solubility and stability data

An In-Depth Technical Guide to the Solubility and Stability of 3-Methyl-7-propylxanthine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the available data on the solubility and stability of this compound, a derivative of the xanthine class of compounds. Due to the limited availability of specific quantitative data for this molecule, this document focuses on summarizing existing qualitative information, presenting detailed experimental protocols for determining its physicochemical properties, and discussing its potential biological activities based on the known pharmacology of related xanthine derivatives. This guide is intended to be a valuable resource for researchers and professionals involved in the development and characterization of this and similar compounds.

Introduction

This compound is a synthetic derivative of xanthine, a purine base found in most human body tissues and fluids.[1] Xanthine and its derivatives, such as caffeine, theophylline, and theobromine, are known for their diverse pharmacological effects, primarily as adenosine receptor antagonists and phosphodiesterase (PDE) inhibitors.[2] These actions lead to a range of physiological responses, including central nervous system stimulation, bronchodilation, and diuresis. This compound is of interest to the scientific community for its potential applications in pharmaceutical and biochemical research.[3] A thorough understanding of its solubility and stability is paramount for its effective use in experimental settings and for the development of potential therapeutic applications.

Physicochemical Properties

Appearance: this compound is a white to pale yellow crystalline powder.[3]

Molecular Formula: C₉H₁₂N₄O₂[3][4]

Molecular Weight: 208.22 g/mol [3][4]

Solubility Data

Quantitative solubility data for this compound is scarce in publicly available literature. However, qualitative descriptions and data for structurally similar compounds provide valuable insights.

Table 1: Qualitative Solubility of this compound

| Solvent | Solubility Description | Conditions | Source |

| Chloroform | Very Slightly Soluble | Heated, Sonicated | [4] |

| DMSO | Slightly Soluble | Heated, Sonicated | [4] |

Generally, xanthine derivatives, with the exception of caffeine, exhibit poor water solubility due to strong inter-base hydrogen bonds and base stacking.[1] The solubility of xanthines can be influenced by the presence and position of methyl groups.[1]

Stability Profile

Thermal Stability: The thermal stability of a compound is crucial for determining appropriate storage and handling conditions. Thermal degradation kinetics can be investigated using thermogravimetric analysis (TGA).

Photostability: Exposure to light can cause photodegradation of photosensitive compounds. Photostability testing is essential to ensure that a substance or product maintains its quality and safety upon light exposure.

pH-Dependent Stability: The stability of a compound can be significantly influenced by the pH of its environment. This is particularly important for compounds intended for oral administration or for formulation in aqueous solutions.

Experimental Protocols

The following sections detail standardized experimental procedures that can be employed to quantitatively determine the solubility and stability of this compound.

Solubility Determination Protocol

This protocol is adapted from high-throughput methods for assessing the aqueous solubility of pharmaceutical compounds.

Objective: To determine the quantitative solubility of this compound in various solvents.

Materials:

-

This compound

-

Selected solvents (e.g., Water, Phosphate Buffered Saline (PBS) pH 7.4, Ethanol, Methanol, DMSO)

-

96-well MultiScreen Solubility filter plate[5]

-

96-well collection plate

-

Multi-channel pipette

-

Plate shaker

-

Vacuum filtration system

-

UV/Vis spectrophotometer or HPLC-UV system

Procedure:

-

Preparation of Standard Curve: A standard calibration curve for this compound should be prepared in each solvent to be tested to allow for accurate quantification.

-

Sample Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., 10 mM in DMSO).[5]

-

Incubation: In a 96-well filter plate, add an aliquot of the stock solution to the test solvent (e.g., 10 µL of stock to 190 µL of buffer to achieve a final concentration of 500 µM in 5% DMSO).[5]

-

Seal the plate and shake at room temperature for a defined period (e.g., 1.5 to 24 hours) to allow the solution to reach equilibrium.[5]

-

Filtration: Place the filter plate on a vacuum manifold with a collection plate underneath and apply vacuum to filter the solution, separating the dissolved compound from any precipitate.[5]

-

Quantification: Analyze the filtrate in the collection plate using a UV/Vis spectrophotometer at the λmax of this compound or by a validated HPLC-UV method.[5]

-

Calculation: Determine the concentration of the dissolved compound using the standard curve. This concentration represents the solubility in the tested solvent under the specified conditions.

Figure 1. Workflow for solubility determination.

Stability Testing Protocols

Objective: To assess the thermal stability and decomposition profile of this compound.

Materials:

-

This compound powder

-

Thermogravimetric Analyzer (TGA)

-

Inert gas (e.g., Nitrogen)

Procedure:

-

Place a small, accurately weighed sample of this compound into a TGA sample pan.

-

Heat the sample under a controlled nitrogen atmosphere at a constant heating rate (e.g., 10 °C/min) over a defined temperature range (e.g., 25 °C to 600 °C).[6]

-

Record the mass loss of the sample as a function of temperature.

-

The resulting TGA curve provides information on the onset of decomposition and the temperature ranges of stability. The derivative of the TGA curve (DTG) can be used to identify the temperatures of maximum degradation rates.[7]

Figure 2. Workflow for thermal stability analysis.

This protocol is based on the ICH Q1B guidelines.

Objective: To evaluate the stability of this compound upon exposure to light.

Materials:

-

This compound (solid and in solution)

-

Photostability chamber equipped with a light source compliant with ICH Q1B (e.g., xenon lamp or a combination of cool white and near-UV lamps)

-

Quartz cuvettes or other suitable transparent containers

-

Control samples protected from light (e.g., wrapped in aluminum foil)

-

HPLC-UV system for analysis

Procedure:

-

Sample Exposure: Expose samples of this compound, both as a solid powder and in a suitable solvent, to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

-

Control Samples: Simultaneously, store control samples under the same conditions but protected from light.

-

Analysis: At appropriate time intervals, withdraw samples and analyze them for degradation using a stability-indicating HPLC-UV method. The method should be able to separate the parent compound from any potential photodegradation products.

-

Assessment: Compare the chromatograms of the exposed samples with those of the control samples to determine the extent of photodegradation.

Objective: To determine the stability of this compound at different pH values.

Materials:

-

This compound

-

A range of buffers with different pH values (e.g., pH 2, 4, 7, 9, 12)

-

Constant temperature bath or incubator

-

HPLC-UV system

Procedure:

-

Sample Preparation: Prepare solutions of this compound in each of the selected pH buffers at a known concentration.

-

Incubation: Incubate the solutions at a constant temperature (e.g., 37 °C or 50 °C).

-

Sampling and Analysis: At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw aliquots from each solution and immediately analyze them using a validated stability-indicating HPLC-UV method to determine the concentration of the remaining parent compound.

-

Kinetic Analysis: Plot the natural logarithm of the concentration of this compound versus time for each pH. The degradation rate constant (k) can be determined from the slope of the line, and the half-life (t₁/₂) can be calculated.

Signaling Pathways

As a xanthine derivative, this compound is expected to interact with signaling pathways common to this class of compounds. The primary mechanisms of action for methylxanthines are the antagonism of adenosine receptors and the inhibition of phosphodiesterase enzymes.[2]

Adenosine Receptor Antagonism

Adenosine is an endogenous nucleoside that modulates various physiological processes by activating four G protein-coupled receptor subtypes: A₁, A₂A, A₂B, and A₃. Methylxanthines are generally non-selective antagonists at A₁ and A₂A receptors.

-

A₁ Receptor Blockade: In the central nervous system, this leads to stimulatory effects.

-

A₂A Receptor Blockade: This can also contribute to CNS stimulation and has implications for inflammatory and immune responses.

The specific binding affinities of this compound for the different adenosine receptor subtypes have not been reported. However, structure-activity relationships of related xanthines suggest that substitutions at the N³, and N⁷ positions influence potency and selectivity.

Phosphodiesterase (PDE) Inhibition

PDEs are a family of enzymes that hydrolyze cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), thereby regulating intracellular levels of these second messengers. Non-selective inhibition of PDEs by methylxanthines leads to an increase in intracellular cAMP and/or cGMP, resulting in effects such as smooth muscle relaxation (bronchodilation) and cardiac stimulation. The inhibitory potency of this compound on different PDE isoenzymes is not currently known.

Figure 3. Potential signaling pathways of this compound.

Conclusion